5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrrole and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivatives in good quantities.
Industrial Production Methods
. These methods likely involve scalable versions of the laboratory synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or isoxazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrrole or isoxazole rings .
Scientific Research Applications
5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can help reduce uric acid levels in the body, making it a potential treatment for gout and hyperuricemia.
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid: Similar in structure but contains an indole ring instead of a pyrrole ring.
5-(1-Methyl-1H-pyrrol-2-yl)isoxazole-3-carboxylic acid: Similar but with a methyl group on the pyrrole ring.
Uniqueness
5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of pyrrole and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-4-7(13-10-6)5-2-1-3-9-5/h1-4,9H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXLXNJAMGWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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